N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride

Medicinal chemistry Structure-activity relationships Ligand design

Obtain N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride (CAS 2108997-87-9; free base MW 233.31) for rigorous SAR and fragment-based screening. Its tertiary dimethylamide eliminates the amide N–H donor, enabling direct comparison with secondary amide analogs to isolate hydrogen-bond contributions to target binding. The dihydrochloride salt guarantees consistent aqueous solubility and defined stoichiometry for reproducible biochemical assays. With only 2 rotatable bonds, TPSA of 45.2 Ų, and full Rule-of-Three compliance, this building block is optimized for NAMPT inhibitor elaboration and fragment-library expansion. The ether-free structure provides a metabolic-stability benchmark against O-alkylated comparators in microsomal assays. Choose this pre-formed salt for buffer-ready fragment screening without pH adjustment.

Molecular Formula C13H21Cl2N3O
Molecular Weight 306.23 g/mol
CAS No. 2108997-87-9
Cat. No. B1435044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride
CAS2108997-87-9
Molecular FormulaC13H21Cl2N3O
Molecular Weight306.23 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CN=C(C=C1)C2CCNCC2.Cl.Cl
InChIInChI=1S/C13H19N3O.2ClH/c1-16(2)13(17)11-3-4-12(15-9-11)10-5-7-14-8-6-10;;/h3-4,9-10,14H,5-8H2,1-2H3;2*1H
InChIKeyQKFYZAPYKZULNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-6-piperidin-4-ylnicotinamide Dihydrochloride CAS 2108997-87-9: Structural Identity and Procurement-Relevant Profile


N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride (CAS 2108997-87-9) is a synthetic small molecule belonging to the 6-(piperidin-4-yl)nicotinamide class. Its molecular formula is C₁₃H₂₁Cl₂N₃O (MW 306.23 g/mol as the dihydrochloride salt; free base C₁₃H₁₉N₃O, MW 233.31 g/mol) . The structure features a nicotinamide (pyridine-3-carboxamide) core substituted at the 6-position with a piperidin-4-yl group and an N,N-dimethylamide moiety at the carboxamide position . The dihydrochloride salt form enhances aqueous solubility and provides a defined stoichiometric composition suitable for reproducible experimental protocols . The compound is supplied as a research-grade building block with a typical minimum purity specification of 95% .

Why N,N-Dimethyl-6-piperidin-4-ylnicotinamide Dihydrochloride Cannot Be Casually Substituted by In-Class Analogs


Within the 6-piperidin-4-ylnicotinamide series, the amide substituent is a critical determinant of hydrogen-bonding capacity, lipophilicity, and molecular recognition . N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride bears a tertiary dimethylamide that eliminates the amide N–H hydrogen bond donor present in secondary amide analogs such as N-(piperidin-4-yl)nicotinamide, thereby reducing the hydrogen bond donor count from 4 to 3 (computed for the salt form) and altering the topological polar surface area (TPSA = 45.2 Ų) relative to its N-alkyl and N-unsubstituted comparators . The presence of two rotatable bonds (versus three or more in N-(2-methoxyethyl) and N-(cyclopropylmethyl) analogs) constrains conformational flexibility, which may translate into differential entropy penalties upon target binding . The dihydrochloride salt form provides a consistent, predefined protonation state that differs from free-base or mono-hydrochloride preparations, directly affecting solubility, dissolution rate, and buffer compatibility in biochemical assays . These structural and physicochemical differences mean that in-class compounds cannot be assumed interchangeable without quantitative verification.

Quantitative Differentiation Evidence: N,N-Dimethyl-6-piperidin-4-ylnicotinamide Dihydrochloride vs. Closest Analogs


Hydrogen Bond Donor Count Reduction: N,N-Dimethyl vs. N-Unsubstituted (Secondary Amide) Analog

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride eliminates the amide N–H hydrogen bond donor present in secondary amide analogs such as N-(piperidin-4-yl)nicotinamide (P4N). The target compound has a computed hydrogen bond donor count of 3 attributable to the piperidine NH and two HCl protons, compared to a count of 4 for N-(piperidin-4-yl)nicotinamide dihydrochloride (which retains the amide N–H proton) . This reduction in H-bond donor capacity alters the compound's solvation energetics and potential target engagement profile, as each H-bond donor contributes approximately 2–6 kcal/mol to desolvation penalties in protein-ligand binding [1].

Medicinal chemistry Structure-activity relationships Ligand design

Rotatable Bond Restriction: Dimethylamide vs. N-(2-Methoxyethyl) Analog

The N,N-dimethylamide group of the target compound confers exactly 2 rotatable bonds in the free base form (the amide C–N bond and the piperidine–pyridine C–C bond) . In contrast, the N-(2-methoxyethyl)-6-piperidin-4-ylnicotinamide analog (CAS 1858250-13-1) introduces an ethylene glycol ether tail that adds two additional rotatable bonds, yielding 4 rotatable bonds total . Each additional rotatable bond imposes an entropic cost of approximately 0.5–1.5 kcal/mol upon binding and increases the conformational space that must be sampled, potentially reducing the effective concentration of the bioactive conformer [1].

Conformational analysis Ligand efficiency Medicinal chemistry

Topological Polar Surface Area: Dimethylamide vs. N-(Cyclopropylmethyl) Analog

The target compound has a computed topological polar surface area (TPSA) of 45.2 Ų . The N-(cyclopropylmethyl)-6-piperidin-4-ylnicotinamide analog (CAS 1461705-28-1) is expected to have a comparable TPSA (approximately 45–46 Ų for the secondary amide), but the cyclopropylmethyl substituent increases the molecular weight (C₁₅H₂₃Cl₂N₃O, free base MW 261.36 vs. 233.31 for the target) and adds steric bulk that may differentially affect binding pocket complementarity . The dimethylamide group provides the smallest possible tertiary amide substituent (two methyl groups), maximizing atom economy while eliminating the amide N–H donor .

Drug-likeness ADME prediction Lead optimization

Dihydrochloride Salt Stoichiometry and Purity Specification vs. Free Base and Mono-HCl Preparations

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride is supplied as a defined dihydrochloride salt (2 HCl equivalents) with a minimum purity of 95% as verified by multiple independent suppliers including Biosynth (CymitQuimica) and AKSci . The free base form (CAS 1847443-82-6) has a molecular weight of 233.31 g/mol, while the dihydrochloride salt (CAS 2108997-87-9) has a molecular weight of 306.23 g/mol . This defined stoichiometry ensures that every batch has a known, reproducible counterion content, which is critical for accurate molarity calculations in biochemical assays. In contrast, some in-class analogs are available only as 'hydrochloride' with unspecified stoichiometry or as the free base requiring in situ protonation, introducing inter-batch variability .

Salt selection Formulation Assay reproducibility

Regioisomeric Differentiation: 6-(Piperidin-4-yl)nicotinamide Core vs. 2- or 4-Substituted Nicotinamide Isomers

The target compound positions the piperidin-4-yl group at the 6-position of the nicotinamide (pyridine-3-carboxamide) ring . This regioisomeric arrangement is distinct from 2-substituted nicotinamide derivatives (e.g., 2-(4-(dimethylamino)piperidin-1-yl)nicotinaldehyde, CAS not specified) and 4-substituted variants, which present different vectors for the basic piperidine nitrogen relative to the carboxamide group . In nicotinamide-based NAMPT inhibitors, the 6-position substitution pattern has been specifically exploited in patent literature (e.g., US9458172) to project the piperidine moiety into the solvent-exposed region of the enzyme active site, whereas 4-substitution orients the group differently [1]. Although direct NAMPT IC₅₀ data for the target compound itself has not been identified in the public domain, the 6-substitution pattern is a critical structural parameter that cannot be mimicked by 2- or 4-substituted regioisomers.

Positional isomerism Target engagement Scaffold hopping

Lack of Ether Oxygen: Metabolic Distinction from N-(2-Methoxyethyl) and Piperidin-4-yloxy Analogs

The N,N-dimethyl analog contains no ether oxygen in its structure, distinguishing it from both N-(2-methoxyethyl)-6-piperidin-4-ylnicotinamide (CAS 1858250-13-1, which carries a –CH₂CH₂OCH₃ side chain) and N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide (CAS 1955539-91-9, which features an ether linkage between the piperidine and pyridine rings) . Ether-containing compounds are susceptible to O-dealkylation by cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4), which can generate reactive metabolites or shorten half-life [1]. By eliminating the ether functionality, the dimethyl analog removes a known metabolic soft spot, which may confer advantages in cellular assays where compound stability over extended incubation periods is required.

Metabolic stability CYP liability Lead optimization

Optimal Procurement and Research Application Scenarios for N,N-Dimethyl-6-piperidin-4-ylnicotinamide Dihydrochloride


NAMPT Inhibitor Fragment Growing and Scaffold Elaboration

The 6-(piperidin-4-yl)nicotinamide scaffold has been extensively exploited in NAMPT inhibitor patent families (e.g., US9458172, Forma Therapeutics) [1]. N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride provides a compact, low-MW (free base 233.31 g/mol) starting point with a tertiary dimethylamide that blocks N–H-mediated interactions at the carboxamide while retaining the basic piperidine nitrogen for solvent-exposed derivatization . Its 2 rotatable bonds and TPSA of 45.2 Ų define a fragment-like profile suitable for structure-guided elaboration toward the NAMPT active site. Researchers can use this compound as a reference core for SAR expansion at the piperidine nitrogen (via alkylation, acylation, or sulfonylation) while the dimethylamide remains fixed, enabling systematic exploration of the solvent-exposed region without confounding changes at the amide position [1].

Control Compound for Amide N–H Dependency Studies in Biochemical Assays

Because the dimethylamide group eliminates the amide N–H hydrogen bond donor, this compound serves as an ideal control for assessing the contribution of the amide N–H to target binding in biochemical assays [1]. By comparing activity between the dimethyl analog (no amide N–H) and the corresponding secondary amide analog N-(piperidin-4-yl)nicotinamide (retains amide N–H), researchers can isolate the energetic contribution of this specific hydrogen bond to binding affinity. The dihydrochloride salt ensures consistent solubility in aqueous assay buffers (typically ≥1 mg/mL in DMSO stock solutions, with aqueous dilution compatibility confirmed by the defined salt stoichiometry) .

Metabolic Stability Benchmarking in the 6-Piperidinylnicotinamide Series

The absence of ether functionalities in N,N-dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride distinguishes it from the N-(2-methoxyethyl) analog (CAS 1858250-13-1) and the piperidin-4-yloxy analog (CAS 1955539-91-9) [1]. This structural feature makes it a useful comparator for assessing the metabolic penalty associated with ether incorporation in this scaffold series. In a head-to-head microsomal or hepatocyte stability assay, the ether-free dimethyl analog is predicted (based on class-level knowledge of CYP-mediated O-dealkylation) to exhibit longer half-life, providing a quantitative benchmark for the metabolic cost of ether substitution in the 6-piperidinylnicotinamide chemotype [2].

Fragment-Based Screening Library Member for Nicotinamide-Binding Enzymes

With a molecular weight of 233.31 (free base), 19 heavy atoms, and only 2 rotatable bonds, N,N-dimethyl-6-piperidin-4-ylnicotinamide satisfies the 'Rule of Three' criteria for fragment-based drug discovery (MW < 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3, clogP ≤ 3) [1]. The nicotinamide core confers potential recognition by the NAD⁺/NADP⁺ binding pocket of numerous enzymes including NAMPT, NNMT, PARPs, and sirtuins . Its inclusion in fragment screening libraries as a pre-formed dihydrochloride salt enables direct dissolution in aqueous screening buffers without pH adjustment, reducing the risk of false negatives from inadequate solubilization [2]. This compound is therefore recommended for procurement by fragment-screening facilities and academic chemical biology cores seeking to expand their nicotinamide-mimetic fragment collections.

Quote Request

Request a Quote for N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.